

A Technical Guide to the Spectroscopic Analysis of N3-Methyl Esomeprazole

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Compound of Interest

Compound Name: N3-Methyl Esomeprazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to **N3-Methyl Esomeprazole**. While specific experimental spectra for **N3-Methyl Esomeprazole** are not publicly available, this document outlines the expected chemical properties, detailed protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and the metabolic context of its parent compound, Esomeprazole. The information herein is intended to support research and drug development activities.

N3-Methyl Esomeprazole is a derivative of Esomeprazole, a widely used proton pump inhibitor. As a potential impurity, metabolite, or synthetic derivative, its characterization is crucial for quality control and metabolic studies. Spectroscopic techniques such as NMR and MS are fundamental to elucidating its structure and purity.

Chemical and Physical Properties

The following table summarizes the key chemical identifiers and properties of **N3-Methyl Esomeprazole**, computed and compiled from publicly available data.^{[1][2][3][4]}

Property	Value
IUPAC Name	6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[1]
CAS Number	1346240-11-6[1]
Molecular Formula	C ₁₈ H ₂₁ N ₃ O ₃ S[1][4]
Molecular Weight	359.44 g/mol [1][4]
Exact Mass	359.13036271 Da[1]
Appearance	Pale Brown Solid[2][5]

Note: Experimental spectroscopic data (NMR, MS) for **N3-Methyl Esomeprazole** is not publicly available but can be obtained upon request from suppliers of this reference standard, such as LGC Standards, Veeprho, and CymitQuimica.

Experimental Protocols

The following sections detail standardized experimental protocols for the acquisition of NMR and MS data for a small organic molecule such as **N3-Methyl Esomeprazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The following are general protocols for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation

- **Sample Amount:** Weigh approximately 5-10 mg of **N3-Methyl Esomeprazole**.
- **Solvent:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect chemical shifts.
- **Procedure:**

- Place the weighed sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If necessary, use sonication for a short period.
- Ensure the solution is clear and free of particulate matter.

2. ^1H NMR Data Acquisition

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Typical Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg').
 - Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is required.
 - Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.
 - Temperature: 298 K (25 °C).

3. ^{13}C NMR Data Acquisition

- Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ^1H frequency) NMR spectrometer.
- Typical Parameters:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.
- Temperature: 298 K (25 °C).

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for the analysis of moderately polar and thermally labile molecules like **N3-Methyl Esomeprazole**.

1. Sample Preparation

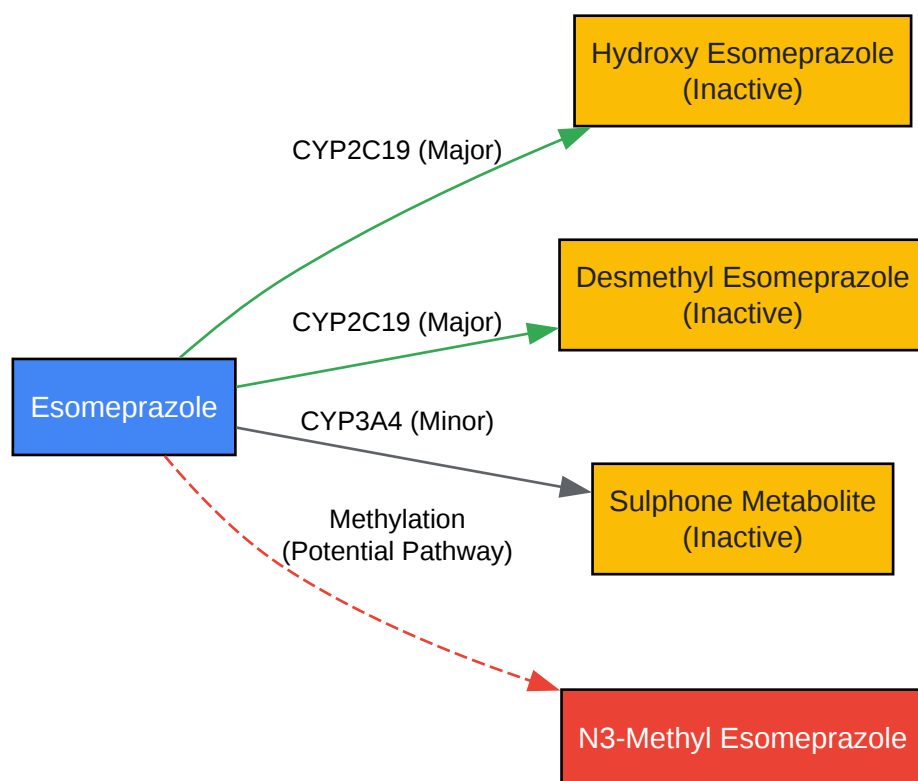
- Concentration: Prepare a dilute solution of the sample in a suitable solvent at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Solvent: A mixture of volatile organic solvents and water is typically used. Common solvents include acetonitrile, methanol, and water. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
- Procedure:
 - Create a stock solution of **N3-Methyl Esomeprazole** (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.
 - Dilute the stock solution to the final concentration (1-10 $\mu\text{g/mL}$) using the mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Filter the final solution through a 0.22 μm syringe filter to remove any particulates.

2. ESI-MS Data Acquisition

- **Mass Spectrometer:** A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass determination.
- **Mode of Operation:** Positive ion mode is typically used for compounds like **N3-Methyl Esomeprazole**, which can be readily protonated.
- **Method of Introduction:** The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.
- **Typical Parameters (Direct Infusion):**
 - **Flow Rate:** 5-10 $\mu\text{L}/\text{min}$.
 - **Capillary Voltage:** 3-4 kV.
 - **Drying Gas (N_2):** Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation (e.g., 5 L/min at 300 $^{\circ}\text{C}$).
 - **Mass Range:** A scan range of m/z 100-500 would be appropriate to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Metabolic Pathway of Esomeprazole

N3-Methyl Esomeprazole is a methylated derivative of Esomeprazole. Understanding the metabolism of the parent drug is crucial for contextualizing the significance of such derivatives. Esomeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP2C19 and CYP3A4 isoenzymes.[6][7][8] This metabolic process leads to the formation of inactive hydroxy and desmethyl metabolites.[6][8] The methylation at the N3 position of the benzimidazole ring represents a potential metabolic or synthetic modification.

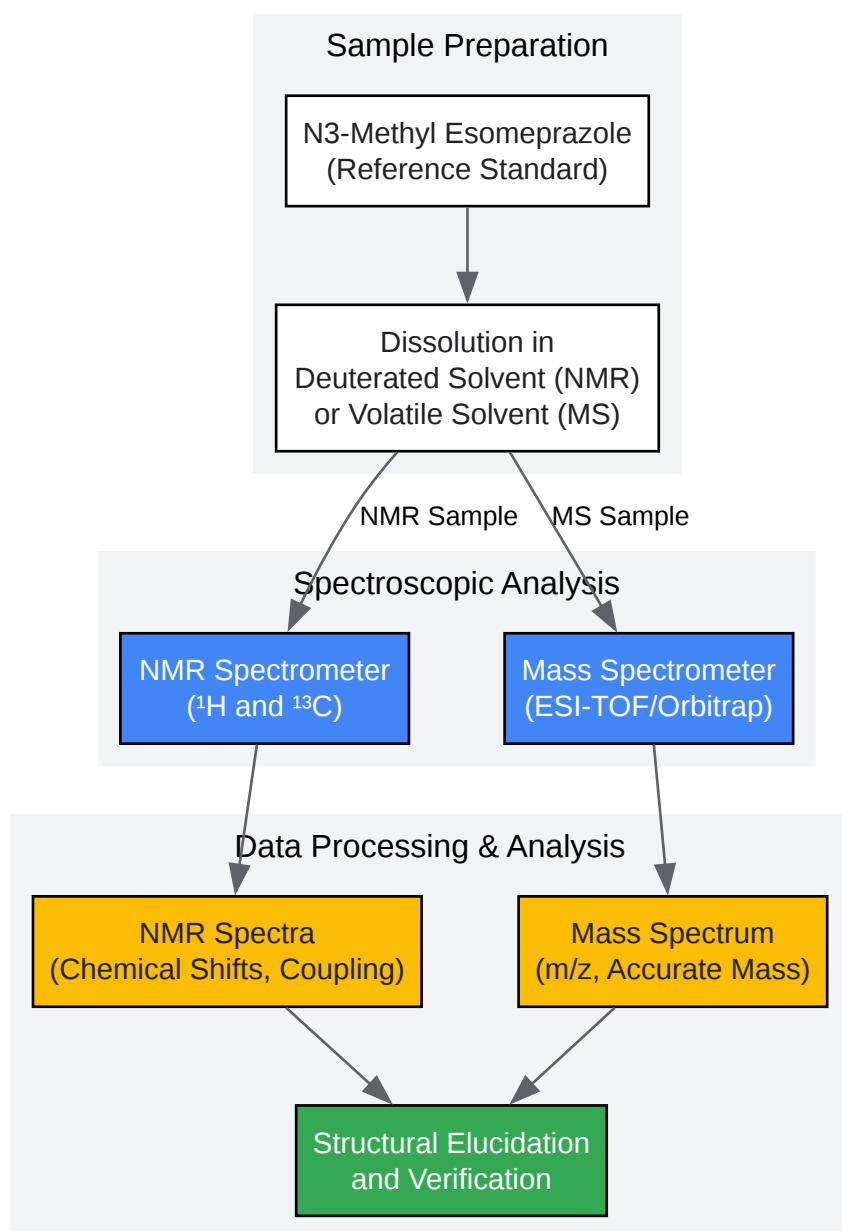


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Caption: Metabolic pathways of Esomeprazole and the potential position of **N3-Methyl Esomeprazole**.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like **N3-Methyl Esomeprazole**, from sample preparation to data analysis.



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Caption: A generalized workflow for the NMR and MS analysis of **N3-Methyl Esomeprazole**.

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